![molecular formula C13H9NO2S B1268687 Methyl thieno[2,3-b]quinoline-2-carboxylate CAS No. 51925-46-3](/img/structure/B1268687.png)
Methyl thieno[2,3-b]quinoline-2-carboxylate
Overview
Description
Methyl thieno[2,3-b]quinoline-2-carboxylate is a chemical compound with the CAS Number: 51925-46-3 . Its IUPAC name is methyl 1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylate . It has a molecular weight of 244.29 .
Synthesis Analysis
The synthesis of Methyl thieno[2,3-b]quinoline-2-carboxylate has been described in several studies. For instance, a direct one-pot base-promoted conjugate addition-elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate and subsequent cyclization afforded methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate .Molecular Structure Analysis
The molecular structure of Methyl thieno[2,3-b]quinoline-2-carboxylate consists of a thieno[2,3-b]quinoline core with a carboxylate functional group attached to the 2-position of the quinoline ring . The compound has a molecular formula of C13H9NO2S .Physical And Chemical Properties Analysis
Methyl thieno[2,3-b]quinoline-2-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 417.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.0±3.0 kJ/mol and a flash point of 206.0±23.2 °C . The compound has a molar refractivity of 70.2±0.3 cm3 .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
Methyl thieno[2,3-b]quinoline-2-carboxylate has shown promise in anticancer research. Studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines . For instance, in breast cancer cell lines, certain concentrations have been observed to reduce cell viability significantly over time, suggesting potential for development into chemotherapeutic agents.
Organic Synthesis: Building Blocks
In organic synthesis, this compound serves as a versatile building block. It’s particularly useful in constructing complex molecular structures due to its reactivity and stability under various conditions. The compound has been employed in the synthesis of biologically active molecules, showcasing its utility in creating diverse chemical entities .
Industrial Applications: Synthesis of Quinoline Scaffolds
Industrially, Methyl thieno[2,3-b]quinoline-2-carboxylate is used in the synthesis of quinoline scaffolds, which are crucial in the production of various dyes, agrochemicals, and pharmaceuticals. The compound’s ability to undergo reactions under microwave irradiation offers operational simplicity and environmental benefits .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic studies to help identify and quantify similar compounds in complex mixtures. Its distinct chemical structure allows for precise calibration in analytical methods .
Material Science: Electronic Materials
The electronic properties of thienoquinolines make them suitable for use in material science, particularly in the development of electronic materials. Their potential applications include organic semiconductors and components in optoelectronic devices .
properties
IUPAC Name |
methyl thieno[2,3-b]quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-16-13(15)11-7-9-6-8-4-2-3-5-10(8)14-12(9)17-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKQSDYYFWMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358994 | |
Record name | methyl thieno[2,3-b]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl thieno[2,3-b]quinoline-2-carboxylate | |
CAS RN |
51925-46-3 | |
Record name | methyl thieno[2,3-b]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.